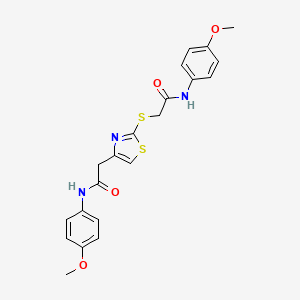

N-(4-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

N-(4-Methoxyphenyl)-2-((4-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative characterized by a central thiazole ring linked to two methoxyphenyl groups via thioether and acetamide bridges. The compound’s structure includes a 4-methoxyphenyl substituent on the thiazole ring and a secondary acetamide moiety attached to a second 4-methoxyphenyl group. This dual methoxy substitution likely enhances solubility and modulates electronic properties, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S2/c1-27-17-7-3-14(4-8-17)22-19(25)11-16-12-29-21(24-16)30-13-20(26)23-15-5-9-18(28-2)10-6-15/h3-10,12H,11,13H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZULEZJFCIBXFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole moiety, methoxy groups, and an acetamide functional group. Its molecular formula is . The presence of multiple functional groups suggests a potential for diverse biological interactions.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Thiazole | A five-membered ring containing sulfur |

| Methoxyphenyl Groups | Two para-methoxyphenyl substituents |

| Acetamide | Contributes to solubility and reactivity |

Anticancer Activity

Research has indicated that compounds containing thiazole and methoxyphenyl groups exhibit significant anticancer properties. For instance, derivatives of thiazole have shown promising results in inhibiting cancer cell proliferation.

- Cytotoxicity Studies : In vitro studies using the U-87 glioblastoma cell line demonstrated that related compounds had IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent cytotoxic effects .

- Mechanism of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis through interactions with Bcl-2 proteins, as evidenced by molecular dynamics simulations which showed hydrophobic interactions playing a key role .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. A study reported that derivatives similar to N-(4-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide showed effectiveness comparable to established antibiotics like norfloxacin .

Antioxidant Activity

Antioxidant assays have shown that compounds with similar structures possess significant radical scavenging abilities. The DPPH radical scavenging method revealed that these compounds can outperform well-known antioxidants such as ascorbic acid .

Case Study 1: Anticancer Efficacy

A recent study synthesized several thiazole derivatives and evaluated their anticancer efficacy against MCF-7 and HepG2 cell lines. The compound N-(4-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide was among those tested, demonstrating significant cytotoxicity with an IC50 value lower than 10 µM in both cell lines .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives were screened against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the thiazole ring enhanced activity, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to standard treatments .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazole moieties, including N-(4-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, exhibit significant anticancer properties.

- Mechanism of Action : The thiazole ring is known to interact with multiple biological targets, leading to apoptosis in cancer cells. For example, derivatives containing thiazole were tested against various cancer cell lines such as NIH/3T3 and A549, showing promising results with IC50 values indicating effective cytotoxicity .

- Case Study : A study on a similar thiazole compound demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 cells, suggesting that structural modifications can enhance anticancer activity. The presence of methoxy groups on the phenyl ring was found to improve selectivity towards cancer cells .

Antioxidant Properties

Antioxidant activity is another significant application of this compound.

- Research Findings : The antioxidant capacity of various derivatives has been assessed using the DPPH radical scavenging method. Compounds derived from N-(4-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibited antioxidant activities higher than that of ascorbic acid, indicating their potential as natural antioxidants .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications.

- Antibacterial Studies : Recent investigations into thiazole derivatives have revealed their effectiveness against a range of bacterial strains, including Staphylococcus epidermidis. One derivative demonstrated an MIC of 0.09 µg/mL against Mycobacterium tuberculosis, showcasing the potential for developing new antimicrobial agents from this class of compounds .

Structural Insights

Understanding the structural characteristics of N-(4-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is crucial for elucidating its biological activities.

| Structural Feature | Importance |

|---|---|

| Thiazole Ring | Essential for anticancer and antimicrobial activity |

| Methoxy Substituents | Enhance solubility and bioactivity |

| Acetamide Group | Contributes to overall stability and reactivity |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Physicochemical and Spectral Properties

- Melting Points : The target compound’s analogues exhibit melting points between 269–315°C (), suggesting high thermal stability typical of aromatic heterocycles .

- Spectroscopic Confirmation : IR and NMR data for similar compounds (e.g., : νmax 3396 cm⁻¹ for N–H stretch; : 1700 cm⁻¹ for C=O) align with the target’s expected acetamide and thiazole functionalities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methoxyphenyl)-2-((4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with thiazole ring formation followed by sequential functionalization. Key steps include:

- Thiazole core synthesis : Reacting 2-amino-thiazole derivatives with chloroacetyl or bromoacetyl intermediates under reflux in aprotic solvents like DMF .

- Acetamide coupling : Introducing the 4-methoxyphenylacetamide moiety via nucleophilic acyl substitution, often using carbodiimide coupling agents (e.g., DCC or EDC) .

- Thioether linkage : Sulfur bridges are formed via thiol-thiazole coupling, requiring inert conditions (argon atmosphere) and catalysts like triethylamine .

- Critical Controls : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents are optimized to minimize byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of thiazole substituents and acetamide connectivity. Aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns indicative of thioether bonds .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) confirm functional group integrity .

Q. How do structural motifs (e.g., thiazole, thioether) influence its biological activity?

- Methodological Answer :

- Thiazole Ring : Enhances π-π stacking with enzyme active sites (e.g., kinase inhibitors) and improves metabolic stability .

- Thioether Linkage : Increases lipophilicity, aiding membrane permeability, while maintaining conformational flexibility for target engagement .

- 4-Methoxyphenyl Groups : Electron-donating methoxy substituents modulate electronic properties, potentially enhancing binding affinity to aromatic residues in biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DCM) favor nucleophilic substitutions, while additives like DMAP accelerate acylation .

- Catalyst Selection : Pd/C or CuI catalysts enhance coupling efficiency in thioether formation, reducing reaction time from 24h to 6h .

- Purification Strategies : Gradient column chromatography (silica gel, hexane/EtOAc) resolves regioisomers, while recrystallization in ethanol improves crystallinity .

Q. What computational approaches are used to model interactions with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to proteins (e.g., tubulin or topoisomerase II), guided by thiazole-thioether pharmacophores .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent electronegativity (Hammett σ values) with anticancer IC₅₀ data .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-target complexes over 100 ns trajectories, identifying key hydrogen bonds with catalytic residues .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Normalize protocols for cytotoxicity (e.g., MTT vs. SRB assays) and control for cell line heterogeneity (e.g., HepG2 vs. MCF-7) .

- Metabolic Stability Testing : Incubate compounds with liver microsomes to identify CYP450-mediated degradation, which may explain variability in in vivo efficacy .

- Structural Analog Comparison : Benchmark against derivatives with modified thioether or methoxy groups to isolate structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.